molecular formula C39H50NOPS B14747940 [S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14747940
M. Wt: 611.9 g/mol
InChI Key: HVYVKRIMWAYKQQ-BVXKYASOSA-N
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Description

[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphino group, a triisopropylphenyl group, and a propanesulfinamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylphosphino and triisopropylphenyl intermediates, followed by their coupling with the propanesulfinamide moiety under controlled reaction conditions. Common reagents used in these reactions include phosphine ligands, isopropyl groups, and sulfinamide derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain high-purity [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties and reactivity .

Scientific Research Applications

[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its diphenylphosphino and triisopropylphenyl groups, modulating their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of protein conformation, and disruption of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
  • [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide

Uniqueness

[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both diphenylphosphino and triisopropylphenyl groups enhances its ability to participate in various chemical reactions and interact with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C39H50NOPS

Molecular Weight

611.9 g/mol

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43-/m1/s1

InChI Key

HVYVKRIMWAYKQQ-BVXKYASOSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C

Origin of Product

United States

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